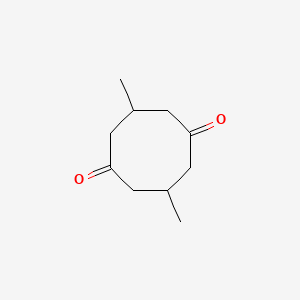
Benzoic acid, 3,4-dihydroxy-, decyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,4-dihydroxy-, decyl ester: is an organic compound with the molecular formula C17H26O4 It is an ester derivative of benzoic acid, where the hydroxyl groups are located at the 3 and 4 positions on the benzene ring, and the ester group is a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method to synthesize benzoic acid, 3,4-dihydroxy-, decyl ester is through the esterification of 3,4-dihydroxybenzoic acid with decanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product. The reaction mixture is then purified through techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the esterification reaction can be performed in a batch reactor where the reactants are mixed and heated under controlled conditions. The reaction is monitored, and the product is separated and purified using industrial-scale techniques.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 3,4-dihydroxy-, decyl ester can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, where the ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols.
Substitution Products: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the synthesis of complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology:
Antioxidant: The hydroxyl groups confer antioxidant properties, making it useful in biological studies related to oxidative stress.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Therapeutic Agent: Its antioxidant properties can be explored for therapeutic applications in diseases related to oxidative damage.
Industry:
Cosmetics: It can be used in cosmetic formulations for its antioxidant properties.
Food Preservation: The compound can be used as a preservative due to its antimicrobial properties.
Mechanism of Action
Mechanism:
Antioxidant Activity: The hydroxyl groups on the benzene ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can bind to the active site of certain enzymes, blocking their activity and providing a basis for therapeutic applications.
Molecular Targets and Pathways:
Reactive Oxygen Species (ROS): The compound targets ROS, reducing oxidative stress in cells.
Enzymatic Pathways: It can inhibit enzymes involved in oxidative stress pathways, providing a protective effect.
Comparison with Similar Compounds
3,4-Dihydroxybenzoic Acid: Similar structure but lacks the decyl ester group.
Methyl 3,4-Dihydroxybenzoate: Similar ester derivative but with a methyl group instead of a decyl group.
Ethyl 3,4-Dihydroxybenzoate: Similar ester derivative but with an ethyl group instead of a decyl group.
Uniqueness:
Longer Ester Chain: The decyl ester group provides unique properties such as increased hydrophobicity and potential for incorporation into lipid-based systems.
Enhanced Antioxidant Activity: The presence of two hydroxyl groups enhances its antioxidant properties compared to similar compounds with fewer hydroxyl groups.
Properties
CAS No. |
105603-52-9 |
|---|---|
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
decyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C17H26O4/c1-2-3-4-5-6-7-8-9-12-21-17(20)14-10-11-15(18)16(19)13-14/h10-11,13,18-19H,2-9,12H2,1H3 |
InChI Key |
IFNDOUMKRMLNES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


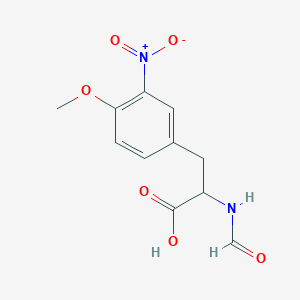
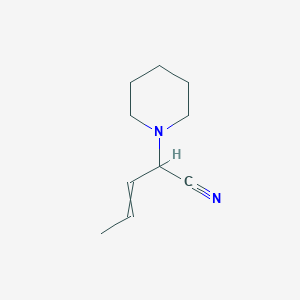
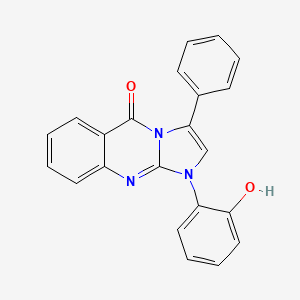
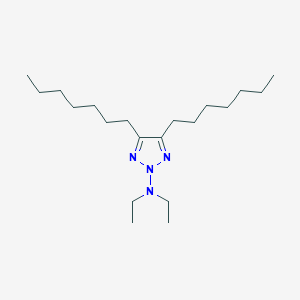







![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
